molecular formula C15H24ClNO B13721176 3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride CAS No. 625454-23-1

3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride

Cat. No.: B13721176
CAS No.: 625454-23-1
M. Wt: 269.81 g/mol
InChI Key: KXSMYYONYKRYOC-UHFFFAOYSA-N
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Description

3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride typically involves the reaction of 4-methoxy-3,5-dimethylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the piperidine ring, potentially converting it to a piperidine derivative with different substituents.

    Substitution: The benzyl group may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield 3-(4-formyl-3,5-dimethyl-benzyl)-piperidine, while substitution could produce various benzyl-substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of piperidine derivatives’ effects on biological systems.

    Medicine: Potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: As a precursor in the manufacture of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride would depend on its specific application. In medicinal chemistry, it might interact with neurotransmitter receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxybenzyl)-piperidine hydrochloride
  • 3-(3,5-Dimethylbenzyl)-piperidine hydrochloride
  • 4-Methoxy-3,5-dimethylbenzylamine

Uniqueness

3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride is unique due to the specific substitution pattern on the benzyl group, which may confer distinct chemical and biological properties compared to other piperidine derivatives.

Properties

CAS No.

625454-23-1

Molecular Formula

C15H24ClNO

Molecular Weight

269.81 g/mol

IUPAC Name

3-[(4-methoxy-3,5-dimethylphenyl)methyl]piperidine;hydrochloride

InChI

InChI=1S/C15H23NO.ClH/c1-11-7-14(8-12(2)15(11)17-3)9-13-5-4-6-16-10-13;/h7-8,13,16H,4-6,9-10H2,1-3H3;1H

InChI Key

KXSMYYONYKRYOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C)CC2CCCNC2.Cl

Origin of Product

United States

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